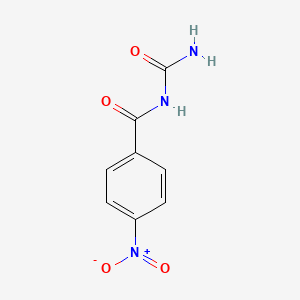![molecular formula C13H11NO B14656242 1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one CAS No. 40496-55-7](/img/structure/B14656242.png)
1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one typically involves the cyclopropanation of indole derivatives. One common method involves the use of manganese catalysis. For example, 1-acetylindole can be reacted with methyl 2-diazo-2-phenylacetate in the presence of manganese bromide (MnBr(CO)5) and sodium acetate (NaOAc) in 1,2-dichloroethane at 80°C for 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Iodine azide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Azido derivatives such as 3a-azido-8a-methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole.
Reduction: Reduced carbazole derivatives.
Substitution: Functionalized carbazole compounds.
Scientific Research Applications
1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Cyclopropa[a]naphthalene,1a,2,3,7b-tetrahydro-: Similar in structure but lacks the carbazole moiety.
(1S,1aS,6bR)-2-(2-chlorobenzoyl)-1,1a,2,6b-tetrahydrocyclopropa[b]indole-1-carboxylic acid: Contains a cyclopropane ring fused to an indole, similar to the carbazole structure.
Uniqueness
1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one is unique due to its specific fusion of a cyclopropane ring with a carbazole moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
40496-55-7 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
8-azatetracyclo[7.5.0.02,7.011,13]tetradeca-1(9),2,4,6-tetraen-10-one |
InChI |
InChI=1S/C13H11NO/c15-13-9-5-7(9)6-10-8-3-1-2-4-11(8)14-12(10)13/h1-4,7,9,14H,5-6H2 |
InChI Key |
ZVNSESMIJFWNQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)C3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


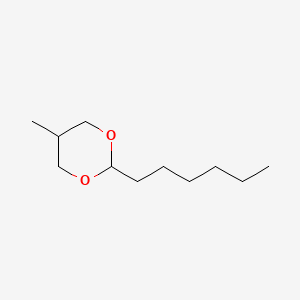


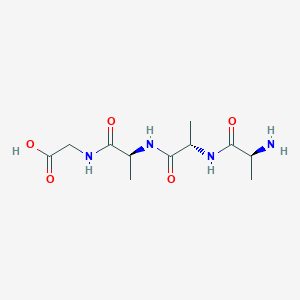

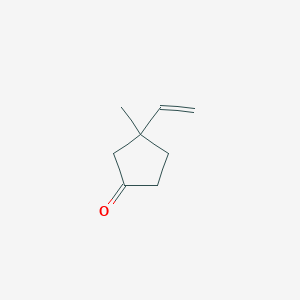



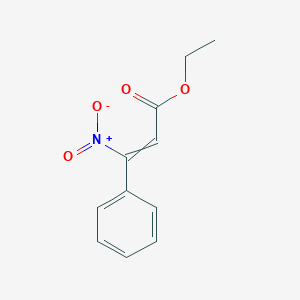
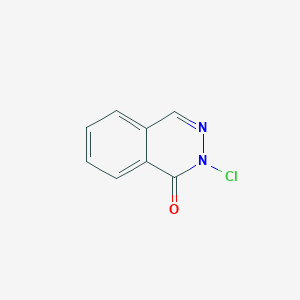
![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)

